molecular formula C5H9ClOS B083419 3-Chloropropyl thiolacetate CAS No. 13012-54-9

3-Chloropropyl thiolacetate

Cat. No.: B083419
CAS No.: 13012-54-9
M. Wt: 152.64 g/mol
InChI Key: IOLUCUQNAZTKMN-UHFFFAOYSA-N
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Description

3-Chloropropyl thiolacetate: is an organic compound with the molecular formula C5H9ClOS and a molecular weight of 152.64 g/mol . This compound is known for its applications in various fields of research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-Chloropropyl thiolacetate typically involves the reaction of 3-chloropropyltrimethoxysilane with potassium thioacetate in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is carried out at room temperature for approximately 16 hours, followed by purification through recrystallization in a mixed solvent of tetrahydrofuran (THF) and methanol (MeOH) .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: : 3-Chloropropyl thiolacetate undergoes various chemical reactions, including nucleophilic substitution and oxidation .

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium thioacetate is commonly used as a nucleophile in the substitution reaction with 3-chloropropyltrimethoxysilane.

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Nucleophilic Substitution: The major product is this compound itself.

    Oxidation: Oxidation of this compound can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.

Scientific Research Applications

3-Chloropropyl thiolacetate has various applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosulfur compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research has explored its potential in drug development, particularly in the treatment of Alzheimer’s disease and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloropropyl thiolacetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropropyl thiolacetate: Similar in structure but differs in the functional group attached to the sulfur atom.

    3-Chloropropyltrimethoxysilane: Used as a precursor in the synthesis of this compound.

Uniqueness: : this compound is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

IUPAC Name

S-(3-chloropropyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLUCUQNAZTKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926606
Record name S-(3-Chloropropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13012-54-9
Record name S-(3-Chloropropyl) ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13012-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropropyl thioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13012-54-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163141
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(3-Chloropropyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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